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Abstract
Elacytarabine (CP-4055) is a lipophilic prodrug of the widely used chemotherapeutic agent

cytarabine (ara-C). It was developed to overcome key mechanisms of cytarabine resistance,

thereby improving its therapeutic index in the treatment of hematological malignancies,

particularly acute myeloid leukemia (AML). As a 5'-elaidic acid ester of cytarabine,

elacytarabine exhibits enhanced cellular uptake, independent of the human equilibrative

nucleoside transporter 1 (hENT1), and demonstrates resistance to deactivation by cytidine

deaminase (CDA). This technical guide provides a comprehensive overview of elacytarabine,

detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, preclinical

and clinical efficacy, and associated experimental methodologies.

Introduction
Cytarabine has been a cornerstone in the treatment of acute myeloid leukemia (AML) for

several decades.[1][2] Its efficacy, however, is often limited by intrinsic or acquired resistance.

Two primary mechanisms of resistance include reduced expression of the human equilibrative

nucleoside transporter 1 (hENT1), which is necessary for cytarabine's entry into cells, and rapid

deamination by cytidine deaminase (CDA) into the inactive metabolite uracil arabinoside (ara-

U).[2][3]
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To address these limitations, elacytarabine was designed as a lipophilic prodrug. By attaching

an elaidic acid moiety to the 5' position of cytarabine, elacytarabine can passively diffuse

across the cell membrane, bypassing the need for hENT1 transporters.[3] This lipophilic nature

also protects the molecule from CDA-mediated degradation in the plasma. Once inside the cell,

elacytarabine is metabolized to cytarabine, which is then phosphorylated to its active

triphosphate form, ara-CTP, leading to the inhibition of DNA synthesis and cell death.

Mechanism of Action
Elacytarabine's mechanism of action is a multi-step process that leverages its unique

chemical structure to enhance the delivery and activity of its parent drug, cytarabine.

Cellular Uptake: Unlike the hydrophilic cytarabine, which relies on hENT1 for cellular entry,

the lipophilic nature of elacytarabine allows it to passively diffuse across the lipid bilayer of

the cell membrane. This transport mechanism is independent of hENT1 expression levels, a

key advantage in treating resistant leukemic cells.

Intracellular Metabolism: Following its entry into the cell, elacytarabine is hydrolyzed by

intracellular esterases to release cytarabine. This is the rate-limiting step for its activation.

Subsequently, cytarabine is phosphorylated by deoxycytidine kinase (dCK) to cytarabine

monophosphate (ara-CMP), then to cytarabine diphosphate (ara-CDP), and finally to the

active cytotoxic metabolite, cytarabine triphosphate (ara-CTP).

Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase. It is

incorporated into the growing DNA strand during the S-phase of the cell cycle, leading to

chain termination and the inhibition of DNA replication. This ultimately triggers apoptosis and

cell death in rapidly dividing cancer cells.

Resistance to Deamination: The elaidic acid ester at the 5'-position sterically hinders the

action of cytidine deaminase (CDA) in the plasma, preventing the premature conversion of

elacytarabine to an inactive form. This results in a longer plasma half-life compared to

cytarabine, leading to prolonged exposure of cancer cells to the active drug.

Signaling Pathway of Elacytarabine Action
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Cellular uptake and metabolic activation of elacytarabine.

Preclinical Data
In Vitro Cytotoxicity
Elacytarabine has demonstrated potent cytotoxic activity against a range of hematological and

solid tumor cell lines. A key finding from in vitro studies is its ability to overcome cytarabine

resistance in cell lines deficient in hENT1.

Cell Line Cancer Type
IC50 (µM) of
Elacytarabine

IC50 (µM) of
Cytarabine

Reference

CCRF-CEM

Acute

Lymphoblastic

Leukemia

~0.03 ~0.02

HL-60

Acute

Promyelocytic

Leukemia

~0.04 ~0.03

K562
Chronic Myeloid

Leukemia
~0.05 ~0.04

MV4-11
Acute Myeloid

Leukemia

Not explicitly

stated

Not explicitly

stated

hENT1-deficient

CEM

Acute

Lymphoblastic

Leukemia

Significantly

lower than

Cytarabine

High (Resistant)
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Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy in Xenograft Models
Preclinical studies using human tumor xenograft models in immunocompromised mice have

shown the anti-tumor activity of elacytarabine. In models of leukemia and lymphoma,

elacytarabine demonstrated superior efficacy compared to cytarabine, particularly in tumors

with low hENT1 expression.

Clinical Data
Pharmacokinetics
Phase I clinical trials have characterized the pharmacokinetic profile of elacytarabine in

patients with refractory hematological malignancies and solid tumors.

Parameter Value Notes Reference

Half-life (t½)
Longer than

cytarabine

The lipophilic nature

of elacytarabine

contributes to its

extended plasma half-

life.

Metabolism

Intracellularly to

cytarabine, then ara-

CTP. Also forms ara-

U.

The primary active

metabolite is ara-CTP.

Maximum Tolerated

Dose (MTD)

200 mg/m²/day for 5

days every 4 weeks

(solid tumors)

Determined in a

Phase I study.

Recommended Phase

II Dose (AML)

2000 mg/m²/day as a

continuous IV infusion

for 5 days

Established in Phase I

studies for

hematological

malignancies.

Clinical Efficacy in Acute Myeloid Leukemia (AML)
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Elacytarabine has been evaluated in Phase II and Phase III clinical trials for the treatment of

relapsed or refractory AML.

Trial Phase Patient Population Key Findings Reference

Phase II

Relapsed/refractory

AML (failed ≥2 prior

regimens)

Complete Remission

(CR/CRp): 18% in the

elacytarabine arm vs.

4% in historical

controls. Median

Overall Survival (OS):

5.3 months vs. 1.5

months in historical

controls.

Phase II

Early-stage AML

(failed first-course

cytarabine)

In combination with

idarubicin, showed

promising clinical

activity.

Phase III (CLAVELA

study)

Relapsed/refractory

AML

No significant

difference in OS,

response rate, or

relapse-free survival

between elacytarabine

and investigator's

choice of therapy.

While early phase trials showed promise, the pivotal Phase III trial did not demonstrate a

statistically significant improvement in overall survival compared to standard salvage therapies

for relapsed/refractory AML.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Lipophilic
Compounds
This protocol is adapted for assessing the cytotoxicity of a lipophilic drug like elacytarabine.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of elacytarabine in a

cancer cell line.

Materials:

Cancer cell line (e.g., HL-60)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Elacytarabine stock solution (dissolved in a suitable solvent like DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Drug Treatment: Prepare serial dilutions of elacytarabine in culture medium. The final

solvent concentration should be kept constant and low (e.g., <0.1% DMSO) across all wells.

Add the drug dilutions to the cells. Include vehicle-only controls.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified

5% CO₂ incubator.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will

reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the drug concentration to determine the IC50 value using a

suitable software.

Subcutaneous Leukemia Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of elacytarabine.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

Leukemia cell line (e.g., MV4-11)

Matrigel (optional, to enhance tumor take)

Elacytarabine formulation for injection

Vehicle control

Calipers for tumor measurement

Procedure:

Cell Preparation: Harvest leukemia cells in their exponential growth phase and resuspend

them in a suitable medium, optionally mixed with Matrigel.

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors

reach a palpable size, start measuring their dimensions with calipers at regular intervals.

Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Randomization and Treatment: When tumors reach a predetermined average size,

randomize the mice into treatment and control groups. Administer elacytarabine and vehicle

control according to the planned dosing schedule and route (e.g., intravenous).
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Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice

throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary

endpoints can include survival.

Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is

performed to determine the significance of the anti-tumor effect.

Bioanalytical Method for Elacytarabine and Cytarabine
in Human Plasma
Objective: To quantify the concentrations of elacytarabine and its metabolite cytarabine in

human plasma samples from clinical trials.

Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry

(LC-MS/MS) method is typically employed.

Procedure Outline:

Sample Collection and Handling: Collect whole blood samples in tubes containing an

anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo

degradation of cytarabine. Process the blood to obtain plasma and store frozen until

analysis.

Sample Preparation: Perform protein precipitation or solid-phase extraction to remove

plasma proteins and isolate the analytes.

Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate

elacytarabine, cytarabine, and an internal standard.

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple

reaction monitoring (MRM) mode for sensitive and selective detection of the parent and

product ions of each analyte.

Quantification: Construct a calibration curve using standards of known concentrations to

quantify the analytes in the plasma samples.

Experimental and Drug Development Workflow
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The development of elacytarabine followed a logical progression from preclinical research to

clinical evaluation.

Preclinical Development

Clinical Development

Concept:
Overcoming Cytarabine Resistance

Chemical Synthesis:
5'-elaidic acid ester of Cytarabine

In Vitro Studies:
Cytotoxicity (IC50) in
- Sensitive Cell Lines
- Resistant Cell Lines

In Vivo Studies:
- Xenograft Models (Leukemia)

- Efficacy vs. Cytarabine
- Toxicology

Phase I Trials:
- Safety & Tolerability

- Pharmacokinetics (PK)
- Maximum Tolerated Dose (MTD)

Phase II Trials:
- Efficacy in AML (Response Rate)

- Further Safety Evaluation

Phase III Trials:
- Comparative Efficacy vs. Standard of Care

- Overall Survival (OS)
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Click to download full resolution via product page

Elacytarabine drug development workflow.

Conclusion
Elacytarabine represents a rational drug design approach to circumvent known resistance

mechanisms to cytarabine. Its lipophilicity allows for hENT1-independent cellular uptake and

protects it from premature degradation, leading to a favorable pharmacokinetic profile. While

preclinical and early clinical studies demonstrated promising anti-leukemic activity, particularly

in cytarabine-resistant settings, the large-scale Phase III trial did not confirm a survival benefit

over existing salvage therapies for relapsed/refractory AML. Despite this outcome, the

development of elacytarabine provides valuable insights into the potential of prodrug

strategies to enhance the efficacy of established chemotherapeutic agents. Further research

may explore its utility in other hematological malignancies or in combination with other targeted

therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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